7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL
Description
Contextual Significance of 1,2,3,4-Tetrahydroquinoline (B108954) Frameworks in Synthetic Organic Chemistry
The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in synthetic organic chemistry due to its widespread occurrence in a vast array of biologically active compounds and natural products. clockss.orgfrontiersin.org This structural motif is a key component in pharmaceuticals with diverse therapeutic applications, including antiarrhythmic, schistosomicidal, and antiviral agents. clockss.orgrsc.org The development of novel synthetic routes to functionalized tetrahydroquinolines is an active area of research, with domino reactions being a particularly effective strategy for generating structural diversity. clockss.orgnih.gov The inherent chirality of many substituted tetrahydroquinolines also makes them attractive targets for asymmetric synthesis. rsc.org
The versatility of the tetrahydroquinoline framework allows for the introduction of various substituents at different positions, enabling the fine-tuning of its chemical and biological properties. This adaptability has led to its inclusion in compounds being investigated for the treatment of major health challenges such as HIV, Alzheimer's disease, and malaria. clockss.org
Importance of Brominated Heterocyclic Compounds as Synthetic Precursors
Brominated heterocyclic compounds are highly valued as synthetic intermediates due to the reactivity of the carbon-bromine bond. The presence of a bromine atom on an aromatic or heterocyclic ring provides a handle for a variety of powerful cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.
Bromination is a fundamental transformation in organic synthesis, and numerous reagents and methods have been developed for the selective introduction of bromine atoms into heterocyclic systems. nih.gov The resulting bromo-derivatives serve as key building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of a bromine atom, as in 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL, opens up possibilities for further functionalization of the benzene (B151609) ring portion of the molecule.
Academic Research Landscape of Hydroxylated Tetrahydroquinolines, Specifically at the C-4 Position
The introduction of a hydroxyl group at the C-4 position of the tetrahydroquinoline ring adds another layer of synthetic utility and potential biological relevance. The C-O bond is a common feature in many biologically active molecules and pharmaceutical agents. Consequently, the development of methods for the catalytic and selective hydroxylation of C-H bonds, including those in heterocyclic systems, is a significant area of research.
4-hydroxy-tetrahydroquinolines can be conceptualized as aza-analogs of flavanones and are often intermediates in the synthesis of 4(1H)-quinolinones. However, they also possess their own interesting medicinal properties. Research in this area has led to the development of various synthetic strategies to access these hydroxylated scaffolds. For instance, the reaction of 2-(α-bromobenzyl)oxiranes with aniline (B41778) derivatives can stereoselectively produce 3-hydroxy-4-phenyl-1,2,3,4-tetrahydroquinolines. While not directly leading to a 4-hydroxy derivative, this illustrates the academic interest in hydroxylated tetrahydroquinolines. A more direct approach involves the reduction of 2,3-dihydro-4(1H)-quinolinones to the corresponding 4-hydroxy-1,2,3,4-tetrahydroquinolines.
Defining the Research Scope for this compound
While the 1,2,3,4-tetrahydroquinoline framework is well-established and the utility of brominated and hydroxylated heterocycles is widely recognized, specific research focused solely on this compound is not extensively documented in publicly available literature. Therefore, the research scope for this particular compound is largely defined by its potential as a synthetic intermediate.
The presence of the bromine atom at the 7-position and the hydroxyl group at the 4-position suggests that this molecule could be a valuable precursor for the synthesis of a variety of more complex, potentially biologically active, tetrahydroquinoline derivatives. Research efforts would likely focus on leveraging these two functional groups for further chemical transformations.
Detailed Research Findings
Given the limited direct information on this compound, its properties and potential synthesis can be inferred from related, well-documented compounds.
Plausible Synthetic Routes:
A likely synthetic pathway to this compound would involve a two-step process starting from a suitably substituted aniline:
Synthesis of 7-Bromo-2,3-dihydro-4(1H)-quinolinone: This intermediate could be synthesized through various methods, such as the cyclization of a β-anilinopropionic acid derivative, which in turn could be prepared from a bromoaniline.
Reduction of the Ketone: The carbonyl group at the C-4 position of the quinolinone can be reduced to a hydroxyl group using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), to yield the target compound, this compound.
Physicochemical Properties (Predicted):
The physicochemical properties of this compound can be estimated based on its structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol (B129727), ethanol (B145695), and dichloromethane (B109758). |
| Reactivity | The bromine atom allows for cross-coupling reactions. The hydroxyl group can undergo esterification, etherification, or oxidation. The secondary amine in the ring can be acylated or alkylated. |
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,9,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLRCPAGFJLVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272022 | |
| Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-66-0 | |
| Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 7 Bromo 1,2,3,4 Tetrahydro Quinolin 4 Ol
Reactions at the Bromine Center
The bromine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. The tetrahydroquinoline ring itself is not strongly activating for this type of reaction. Therefore, direct displacement of the bromine atom by a nucleophile is generally challenging under standard SNAr conditions. For this reaction to proceed, harsh conditions or the presence of a strong electron-withdrawing group elsewhere on the aromatic ring would likely be necessary.
The bromine atom on the quinoline (B57606) ring is well-suited for metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. The Suzuki-Miyaura coupling, in particular, is a widely used method for this purpose. organic-chemistry.org This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. cerritos.edu This transformation would replace the bromine atom with a new aryl, heteroaryl, or alkyl group, providing a route to a wide array of substituted tetrahydroquinolin-4-ol derivatives.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose |
| Aryl Bromide | 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL | Substrate |
| Boronic Acid | Phenylboronic acid | Coupling partner |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium source |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Activates boronic acid |
| Solvent | Dioxane/Water, Toluene, or DMF | Reaction medium |
| Temperature | 80-120 °C | To drive the reaction |
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. nih.gov Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures would likely result in the exchange of the bromine atom for a lithium atom. This generates a highly reactive aryllithium intermediate. This intermediate can then be quenched with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce a wide range of functional groups at the 7-position of the quinoline ring. It is important to note that the acidic protons of the hydroxyl and amine groups would also react with the alkyllithium reagent, requiring the use of excess reagent. mdpi.com
Table 2: General Scheme for Metal-Halogen Exchange and Subsequent Quenching
| Step | Reagent(s) | Intermediate/Product | Purpose |
| 1. Exchange | n-BuLi or t-BuLi in THF | 7-Lithio-1,2,3,4-tetrahydro-quinolin-4-OL | Formation of organometallic intermediate |
| 2. Quenching | Electrophile (e.g., CO₂, DMF, R₂C=O) | 7-Substituted-1,2,3,4-tetrahydro-quinolin-4-OL | Introduction of a new functional group |
| Temperature | Typically -78 °C for the exchange step | - | To prevent side reactions |
Reactions of the Hydroxyl Group at C-4
The secondary, benzylic-type hydroxyl group at the C-4 position is a key site for various transformations, including elimination and substitution reactions.
The hydroxyl group at the C-4 position can be eliminated through an acid-catalyzed dehydration reaction to form a more conjugated system. researchgate.net Treatment of this compound with a strong acid, such as sulfuric acid or phosphoric acid, and heat would be expected to protonate the hydroxyl group, converting it into a good leaving group (water). youtube.comchemguide.co.uk Subsequent loss of water would generate a carbocation at C-4, which would then be stabilized by the loss of a proton from an adjacent carbon (C-3 or the nitrogen atom), leading to the formation of 7-Bromo-1,2-dihydroquinoline or 7-Bromo-3,4-dihydroquinoline, respectively. The formation of the more stable, conjugated 1,2-dihydroquinoline (B8789712) is generally favored. researchgate.netnih.gov
Table 3: Conditions for Acid-Catalyzed Dehydration
| Reagent | Conditions | Expected Product |
| Acid Catalyst | H₂SO₄ or H₃PO₄ | 7-Bromo-1,2-dihydroquinoline |
| Solvent | Toluene or Xylene (with Dean-Stark trap) | - |
| Temperature | Reflux | - |
The C-4 hydroxyl group can readily undergo esterification and etherification reactions.
Esterification: This can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more efficiently, by reaction with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). byjus.comdocbrown.info Fischer esterification is a reversible process, often driven to completion by removing the water formed. organic-chemistry.org Acylation with an acyl chloride is generally faster and irreversible. docbrown.info
Table 4: Common Esterification Methods
| Method | Reagents | Conditions | Product |
| Fischer Esterification | Carboxylic acid (RCOOH), H₂SO₄ (cat.) | Heat, removal of H₂O | 7-Bromo-4-(acyloxy)-1,2,3,4-tetrahydroquinoline |
| Acylation | Acyl chloride (RCOCl), Pyridine or Et₃N | Room temperature | 7-Bromo-4-(acyloxy)-1,2,3,4-tetrahydroquinoline |
Etherification: The formation of an ether at the C-4 position can be accomplished through various methods. For instance, under acidic conditions with an alcohol, an SN1-type reaction could occur, leading to the formation of an ether. A more common and controlled method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.
Oxidation to Ketone or Quinone Derivatives
The secondary alcohol at the C-4 position of this compound can be readily oxidized to the corresponding ketone, 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-one. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for this purpose include chromium-based oxidants such as Pyridinium chlorochromate (PCC) and reagents used in Swern or Dess-Martin periodinane oxidations. These methods are generally mild and selective for the oxidation of secondary alcohols to ketones without affecting other sensitive functional groups in the molecule.
The choice of oxidant can be crucial to avoid over-oxidation or side reactions. For instance, the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is known for its mild conditions and high yields in converting alcohols to ketones. alfa-chemistry.comyoutube.comorganic-chemistry.org Similarly, PCC is a versatile reagent that can efficiently oxidize primary and secondary alcohols to aldehydes and ketones, respectively. masterorganicchemistry.com
In some cases, selective electrochemical oxidation of tetrahydroquinolines can lead to the formation of 3,4-dihydroquinolones, highlighting another oxidative pathway for this class of compounds. researchgate.net
Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones
| Reagent/Reaction | Typical Conditions | Product |
|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Ketone |
| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C, then Et₃N | Ketone |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Ketone |
Reactivity of the Saturated Nitrogen Heterocycle
The nitrogen atom in the tetrahydroquinoline ring is a secondary amine, which imparts nucleophilic and basic properties to the molecule. This allows for a range of reactions at the nitrogen center, including alkylation, acylation, and oxidation.
N-Alkylation and N-Acylation Reactions
The secondary amine of this compound can readily undergo N-alkylation and N-acylation reactions. N-acylation, for instance, can be achieved by treating the parent compound with an acyl chloride or an acid anhydride in the presence of a base. A relevant example is the synthesis of 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, where 1,2,3,4-tetrahydro-1-acetylquinoline is brominated using N-Bromosuccinimide (NBS) in DMF. chemicalbook.com This demonstrates the feasibility of introducing an acyl group onto the nitrogen of a bromo-substituted tetrahydroquinoline.
The general conditions for N-acylation often involve dissolving the tetrahydroquinoline derivative in a suitable solvent like dichloromethane (B109758) and adding the acylating agent, followed by a base such as triethylamine (B128534) to neutralize the acid byproduct. libretexts.org
Table 2: Representative N-Acylation Reaction
| Reactant | Reagent | Solvent | Product |
|---|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Acetyl chloride, Et₃N | Dichloromethane | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline |
Oxidation of the Nitrogen Atom
The nitrogen atom in the tetrahydroquinoline ring can be oxidized to form an N-oxide. This transformation is typically carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent. researchgate.netmasterorganicchemistry.comresearchgate.net The reaction involves the direct oxidation of the nitrogen lone pair to form a new N-O bond. The resulting N-oxides are versatile intermediates in organic synthesis. While specific studies on the N-oxidation of this compound are not extensively documented, the general reactivity of secondary amines in heterocyclic systems suggests this transformation is chemically plausible.
Oxidation and Aromatization of the Tetrahydroquinoline Ring System
The tetrahydroquinoline ring system can undergo oxidative aromatization to yield the corresponding quinoline derivative. This dehydrogenation process transforms the saturated heterocyclic ring into a fully aromatic system. Various reagents and conditions can be employed to achieve this transformation. For instance, N-bromosuccinimide (NBS) has been used for the one-pot bromination and dehydrogenation of tetrahydroquinolines to produce bromo-substituted quinolines. chemicalbook.com This suggests that the bromo-substituent on the aromatic ring is compatible with such aromatization reactions.
Other methods for the dehydrogenation of tetrahydroquinolines include the use of catalysts and oxidants, with enzymatic strategies also being explored. quora.com Aromatization can also be a key step in the synthesis of complex quinoline derivatives. The conversion of a tetrahydroquinoline to a quinoline can be a straightforward method to access substituted quinoline cores that might be challenging to synthesize through other routes.
Reduction Reactions of Modified this compound Derivatives
Following the oxidation of the C-4 hydroxyl group to a ketone, the resulting 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-one can undergo reduction to regenerate the alcohol. This reduction can be achieved using common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.orgquora.comyoutube.comyoutube.comchemistrysteps.com
Sodium borohydride is a milder reducing agent that is selective for aldehydes and ketones and is typically used in protic solvents like methanol (B129727) or ethanol (B145695). quora.comyoutube.com Lithium aluminium hydride is a much stronger reducing agent and can reduce a wider range of functional groups, including esters and carboxylic acids, in addition to aldehydes and ketones. libretexts.orgquora.comyoutube.comchemistrysteps.com The choice between these reagents would depend on the presence of other reducible functional groups in the molecule. For the simple reduction of the ketone back to the alcohol in 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-one, NaBH₄ would be a suitable and convenient choice.
Table 3: Common Reducing Agents for Ketones
| Reagent | Typical Solvents | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Secondary Alcohol |
| Lithium aluminium hydride (LiAlH₄) | Diethyl ether, THF (followed by aqueous workup) | Secondary Alcohol |
Spectroscopic and Structural Characterization Data for this compound Not Available in Publicly Accessible Resources
A thorough search for experimental spectroscopic and structural data for the chemical compound this compound has yielded no specific results for Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, or Mass Spectrometry (MS). While the compound is listed in chemical databases, detailed analytical data required to fulfill the requested article outline does not appear to be available in publicly accessible scientific literature or databases.
Searches for ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HMQC, HMBC), solid-state NMR, IR and Raman spectroscopy, and high-resolution mass spectrometry for this compound did not return any specific experimental spectra or datasets.
Information was found for structurally related compounds, such as 7-Bromo-1,2,3,4-tetrahydroquinoline (B51538) (lacking the 4-hydroxyl group) and 7-Bromo-2,3-dihydroquinolin-4(1H)-one (the ketone precursor). However, the spectral data for these analogues would differ significantly and cannot be used to accurately describe the spectroscopic characteristics of this compound.
Consequently, it is not possible to provide a scientifically accurate and thorough article based on the specified outline for the target compound at this time.
Advanced Spectroscopic and Structural Characterization of 7 Bromo 1,2,3,4 Tetrahydro Quinolin 4 Ol and Its Derivatives
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL is not publicly available in crystallographic databases, analysis of related brominated quinoline (B57606) derivatives provides valuable insights into the expected solid-state conformation and intermolecular interactions.
Theoretical studies, often employing Density Functional Theory (DFT), complement experimental X-ray diffraction data by providing optimized molecular geometries and predicting crystal packing. For example, DFT calculations on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have been used to analyze its molecular structure and frontier molecular orbitals, which are crucial for understanding its reactivity and stability. nih.gov It is anticipated that the hydroxyl group at the 4-position and the bromine atom at the 7-position of the tetrahydroquinoline ring in this compound would lead to a complex network of hydrogen and halogen bonds, dictating the supramolecular architecture of its crystal lattice.
Table 1: Representative Crystallographic Data for a Related Brominated Quinoline Derivative
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Triclinic | P-1 | 8.4134 | 9.5365 | 9.6154 | 60.728 | 83.130 | 66.331 |
Note: Data presented is for a structurally related compound to infer potential crystallographic parameters.
UV-Vis Spectroscopy for Electronic Transitions and Aromaticity Studies
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing information about its aromaticity and conjugation. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*).
For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-system of the benzene (B151609) ring. The tetrahydroquinoline core, with its partially saturated heterocyclic ring, will influence the electronic properties of the aromatic system. The presence of the bromine atom, a halogen substituent, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted tetrahydroquinoline. This is due to the electron-donating mesomeric effect of the bromine, which extends the conjugation of the π-system.
Studies on other quinoline derivatives, such as quinoline-7-carboxaldehyde, have utilized both experimental and theoretical approaches to analyze their UV-Vis spectra. researchgate.net Theoretical calculations, often performed using Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra and help in the assignment of the observed electronic transitions. These studies indicate that the primary absorptions in such systems correspond to π → π* transitions within the aromatic ring.
The hydroxyl group at the 4-position in this compound can also influence the UV-Vis spectrum. The non-bonding electrons on the oxygen atom can participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. The solvent used for the analysis can also play a significant role, as polar solvents can interact with the molecule and alter the energies of the molecular orbitals, leading to shifts in the absorption maxima.
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Type of Transition | Expected Wavelength Range (nm) | Description |
| π → π | 250 - 350 | Strong absorption bands arising from electronic transitions within the aromatic benzene ring of the tetrahydroquinoline core. |
| n → π | 300 - 400 | Weaker absorption, potentially overlapping with π → π* bands, originating from the non-bonding electrons of the nitrogen and oxygen atoms. |
Note: The expected wavelength ranges are estimations based on the analysis of similar aromatic and heterocyclic compounds.
Computational and Theoretical Chemistry Studies on 7 Bromo 1,2,3,4 Tetrahydro Quinolin 4 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL. These studies often focus on the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For quinoline (B57606) derivatives, DFT calculations have been used to understand how different substituents affect these electronic properties. For instance, studies on related brominated quinazoline (B50416) derivatives have shown how substitutions can alter the energy gap and thus the molecule's stability. fishersci.com
Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Data)
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.25 | Indicates the energy of the highest energy electrons available to participate in reactions. |
| LUMO Energy | -1.50 | Represents the energy of the lowest energy orbital available to accept electrons. |
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure of this compound is not rigid; the tetrahydroquinoline ring system can adopt various conformations. Conformational analysis and energy minimization studies are performed to identify the most stable, low-energy conformations of the molecule. These studies are critical as the conformation can significantly influence the molecule's biological activity and physical properties.
Computational methods are used to explore the potential energy surface of the molecule, identifying different stereoisomers (e.g., cis/trans isomers related to the hydroxyl group) and rotamers. By calculating the relative energies of these different conformations, researchers can determine the most likely shapes the molecule will adopt under given conditions. This information is vital for understanding how the molecule might interact with biological targets such as enzymes or receptors.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations of NMR spectra can aid in the structural elucidation of newly synthesized compounds and help in assigning experimental signals to specific atoms within the molecule.
Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. By comparing the computationally predicted spectrum with the experimentally obtained one, scientists can confirm the structure of this compound and gain a deeper understanding of its electronic environment.
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical Data)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H-5 | 7.35 | 7.32 |
| H-6 | 7.10 | 7.08 |
| H-8 | 7.50 | 7.48 |
| H-4 (CH-OH) | 4.80 | 4.75 |
| H-2 (CH₂) | 3.20 | 3.18 |
Reaction Mechanism Elucidation through Transition State Modeling
Understanding the mechanisms of chemical reactions involving this compound is crucial for its synthesis and for predicting its metabolic fate. Computational modeling of reaction pathways allows for the identification of transition states, which are the high-energy structures that exist fleetingly as reactants are converted into products.
By calculating the energy barriers associated with different potential reaction pathways, researchers can determine the most likely mechanism. For example, in reactions such as oxidation or substitution, transition state modeling can reveal the step-by-step process of bond breaking and formation. This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivity in the synthesis of this and related compounds.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While static quantum chemical calculations provide information about stable conformations, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations model the movement of atoms and molecules, providing insights into the conformational flexibility of this compound.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvent effects on the compound's structure and dynamics. The way the molecule interacts with its solvent environment can have a profound impact on its solubility, stability, and reactivity. For instance, simulations can reveal the specific hydrogen bonding patterns between the hydroxyl and amino groups of the molecule and surrounding water molecules. Such simulations are crucial for understanding how the compound behaves in a biological, aqueous environment.
Synthetic Utility and Derivatization Chemistry of 7 Bromo 1,2,3,4 Tetrahydro Quinolin 4 Ol
Role as a Key Intermediate in Multi-Step Organic Synthesis
The strategic placement of the bromine atom on the aromatic ring and the hydroxyl group on the heterocyclic ring makes 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL a potentially valuable intermediate in multi-step organic synthesis. The bromine atom can serve as a handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular frameworks.
The hydroxyl group can be a site for further functionalization, such as etherification, esterification, or oxidation to the corresponding ketone. The secondary amine within the tetrahydroquinoline ring can undergo N-alkylation, N-acylation, or N-arylation to introduce additional diversity. The interplay of these functional groups allows for a sequential and controlled elaboration of the molecule, making it a plausible precursor for the synthesis of novel pharmaceutical agents or materials. However, specific examples of its application as a key intermediate in published multi-step syntheses are not prominently reported.
Development of Novel Heterocyclic Architectures Utilizing the Tetrahydroquinoline-4-OL Scaffold
The tetrahydroquinoline-4-ol scaffold itself is a privileged structure in medicinal chemistry. The derivatization of this compound can lead to the development of novel heterocyclic architectures. For instance, intramolecular cyclization reactions could be envisioned, where a substituent introduced at the bromine position reacts with the hydroxyl or the amino group to form a new fused ring system.
Furthermore, the hydroxyl group could be converted into a suitable leaving group, followed by nucleophilic substitution to introduce various functionalities or to initiate ring-closing reactions. The development of fused quinoline (B57606) systems, for example, is an active area of research due to their diverse biological activities. While the potential for this compound to serve as a scaffold for such developments is theoretically sound, concrete examples of its use in the synthesis of novel heterocyclic architectures are not widely available in the scientific literature.
Diversification Strategies for Accessing Functionalized Tetrahydroquinoline Analogs
Diversification of the this compound core can be achieved through various synthetic strategies targeting its functional groups.
Table 1: Potential Diversification Reactions for this compound
| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Functionalization |
| Aromatic Bromine | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Introduction of aryl/heteroaryl groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Introduction of alkynyl groups | |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Introduction of amino groups | |
| Hydroxyl Group | Etherification | Alkyl halides, base (e.g., NaH) | Formation of ethers |
| Esterification | Acyl chlorides, acid anhydrides, base | Formation of esters | |
| Oxidation | Oxidizing agents (e.g., PCC, Swern) | Conversion to a ketone | |
| Secondary Amine | N-Alkylation | Alkyl halides, base | Introduction of alkyl groups |
| N-Acylation | Acyl chlorides, acid anhydrides | Formation of amides | |
| Reductive Amination | Aldehydes/ketones, reducing agent | Introduction of substituted alkyl groups |
These diversification strategies would allow for the generation of a library of functionalized tetrahydroquinoline analogs. The resulting compounds could then be screened for various biological activities. For instance, palladium-catalyzed reactions at the bromine position are a powerful tool for creating derivatives with diverse substituents, which is a common approach in drug discovery to explore structure-activity relationships. Despite these plausible synthetic routes, specific and detailed research findings on the systematic diversification of this compound are not extensively reported.
Mechanistic Investigations of Synthetic Pathways and Transformations Involving 7 Bromo 1,2,3,4 Tetrahydro Quinolin 4 Ol
Detailed Mechanistic Studies of Bromination Reactions
The introduction of a bromine atom at the C-7 position of the 1,2,3,4-tetrahydro-quinolin-4-ol ring system is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The mechanism and regioselectivity of this transformation are governed by the electronic properties of the substituents on the benzene (B151609) ring portion of the molecule.
The general mechanism for electrophilic bromination proceeds through the following steps:
Generation of the Electrophile: A bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), is activated, often with a Lewis acid catalyst like FeBr₃ if Br₂ is used. This polarization or explicit formation of a bromonium ion (Br⁺) or a related electrophilic species is the first step.
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the tetrahydroquinolin-4-ol attacks the electrophilic bromine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. The stability of this intermediate is a key factor in determining the reaction's regioselectivity.
Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom to which the bromine has attached. This step restores the aromaticity of the ring, yielding the final brominated product.
In the specific case of 1,2,3,4-tetrahydro-quinolin-4-ol, the directing effects of both the amino group (-NH-) and the hydroxyl group (-OH at C-4) must be considered. The amino group is a powerful activating ortho, para-director. The hydroxyl group on the aliphatic portion of the ring primarily exerts a deactivating inductive effect (-I) on the aromatic ring, but its influence on regioselectivity is less direct than the powerful resonance effect of the amino group.
The lone pair on the nitrogen atom strongly activates the para position (C-7) and the ortho position (C-5). The formation of the sigma complex with the bromine at C-7 allows for resonance structures where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. While attack at C-5 is also possible, the C-7 position is often favored due to reduced steric hindrance compared to the C-5 position, which is adjacent to the fused heterocyclic ring. Therefore, the bromination of 1,2,3,4-tetrahydro-quinolin-4-ol typically yields the 7-bromo isomer with high regioselectivity. studysmarter.co.uk
Mechanistic Insights into Cyclization and Ring-Forming Reactions
The synthesis of the 7-bromo-1,2,3,4-tetrahydro-quinolin-4-ol core itself involves a ring-forming or cyclization reaction. A common and mechanistically insightful approach is the intramolecular cyclization of an appropriately substituted aniline (B41778) derivative. For instance, a substituted 3-bromoaniline (B18343) can be reacted with an electrophilic three-carbon synthon, such as an α,β-unsaturated ketone or an epoxide, followed by acid-catalyzed cyclization.
A plausible mechanistic pathway starting from 3-bromoaniline and an epoxide like epichlorohydrin (B41342) involves:
Nucleophilic Ring-Opening: The amino group of 3-bromoaniline acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This ring-opening step, often catalyzed by acid or base, results in the formation of an amino alcohol intermediate.
Intramolecular Cyclization (Friedel-Crafts Type): Under acidic conditions, the hydroxyl group of the intermediate is protonated, forming a good leaving group (water). The subsequent departure of water can generate a carbocation. The electron-rich aromatic ring, activated by the amino group, then attacks this carbocation in an intramolecular Friedel-Crafts alkylation reaction. The attack occurs at the position para to the strongly activating amino group, leading to the formation of the six-membered heterocyclic ring and establishing the tetrahydroquinoline skeleton. The bromine atom on the starting aniline directs the final structure.
Alternatively, domino reactions, also known as cascade or tandem reactions, provide an efficient route to tetrahydroquinolines. nih.gov These processes involve multiple bond-forming events in a single synthetic operation without isolating intermediates. nih.gov For example, a reaction could be initiated that forms a side chain on a bromoaniline, which then undergoes a spontaneous or catalyzed intramolecular cyclization to yield the final heterocyclic product.
Elucidation of Catalytic Cycles in Metal-Mediated Transformations
The bromine atom at the C-7 position of this compound serves as a synthetic handle for a variety of metal-catalyzed cross-coupling reactions. These transformations, particularly those catalyzed by palladium complexes, are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, such as the Suzuki, Heck, or Buchwald-Hartwig couplings, can be applied to this substrate. libretexts.orgnobelprize.orgnih.gov
The canonical palladium-catalyzed cross-coupling cycle involves three key elementary steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound). The palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a square planar Pd(II) complex. This is typically the rate-determining step of the cycle.
Transmetalation (for Suzuki, Stille, Negishi, etc.): In reactions like the Suzuki coupling, a second organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the bromide ion. This step requires the presence of a base to activate the organoboron species.
Reductive Elimination: The two organic groups coupled to the palladium center (the tetrahydroquinoline moiety and the group from the transmetalation step) are eliminated from the metal, forming a new carbon-carbon bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
The specific ligands coordinated to the palladium center play a crucial role in modulating the catalyst's reactivity and stability throughout the cycle, influencing reaction rates and yields.
Stereochemical Progression and Control in Asymmetric Synthetic Routes
The hydroxyl group at the C-4 position of this compound makes this carbon atom a stereocenter. Consequently, the synthesis of enantiomerically pure forms of this compound requires stereochemical control. A primary strategy to achieve this is through the asymmetric reduction of a prochiral precursor, 7-bromo-1,2,3,4-tetrahydroquinolin-4-one.
The mechanism of stereochemical control in such reductions often relies on the use of chiral reducing agents or catalysts. For instance, asymmetric transfer hydrogenation using a ruthenium or rhodium catalyst with a chiral ligand (e.g., a chiral diamine or amino alcohol) can deliver a hydride to one face of the ketone preferentially.
The mechanistic model for this stereoselectivity, often depicted by Zimmerman-Traxler-like transition states, involves the coordination of the catalyst to the ketone. The chiral ligands create a sterically and electronically differentiated environment around the metal center. This chiral pocket dictates the trajectory of the hydride transfer from the hydrogen source (e.g., isopropanol (B130326) or formic acid) to the carbonyl carbon. The substrate approaches the catalyst in a way that minimizes steric clashes between its bulky groups and the chiral ligands, leading to the preferential formation of one enantiomer of the alcohol over the other.
Another approach involves substrate-controlled synthesis, where a pre-existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. However, for establishing the initial C-4 stereocenter, catalyst-controlled asymmetric reduction is a more common and versatile strategy. The enantiomeric excess (ee) of the final product is a direct measure of the effectiveness of the stereochemical control exerted by the chiral catalyst in the key reduction step. nih.gov
Emerging Research Directions and Challenges in 7 Bromo 1,2,3,4 Tetrahydro Quinolin 4 Ol Chemistry
Development of Atom-Economical and Selective Synthetic Methods
A primary challenge in modern organic synthesis is the development of methods that are both efficient and environmentally benign. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a key principle of green chemistry. Traditional multi-step syntheses often suffer from poor atom economy, generating significant chemical waste. numberanalytics.com
For the synthesis of tetrahydroquinolines like 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL, research is shifting towards domino reactions (also known as cascade or tandem reactions). nih.gov These processes allow for the formation of complex molecules from simple starting materials in a single operation without isolating intermediates, thereby increasing efficiency and reducing waste. nih.gov For instance, a hypothetical atom-economical approach could involve a domino reaction starting from a suitably substituted aniline (B41778) and an aldehyde, which would form the core tetrahydroquinoline structure in fewer steps compared to traditional methods.
Another area of focus is the development of highly selective reactions. For a molecule with multiple functional groups like this compound, achieving regioselectivity and stereoselectivity is crucial. Metal-free synthesis protocols are also gaining traction as they avoid the use of potentially toxic and expensive heavy metal catalysts. mdpi.comrsc.org
Table 1: Comparison of Synthetic Approaches for Tetrahydroquinoline Scaffolds
| Feature | Traditional Multi-Step Synthesis | Domino Reaction Approach |
|---|---|---|
| Number of Steps | Typically 3-5 steps | Typically 1-2 steps |
| Intermediate Isolation | Required at each step | Generally not required |
| Atom Economy | Often low (<50%) | High, maximizing atom incorporation |
| Solvent/Reagent Use | High | Reduced |
| Waste Generation | Significant | Minimized |
| Overall Yield | Often moderate | Can be high |
Exploration of Novel Reactivity Patterns for Functionalization
The structure of this compound offers several avenues for novel functionalization. The bromine atom at the 7-position is a key handle for introducing molecular diversity. It can participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.
The hydroxyl group at the 4-position is another site for chemical modification. It can be oxidized to the corresponding ketone, 7-bromo-1,2,3,4-tetrahydro-quinolin-4-one, which is a common precursor for other derivatives. mdpi.com Alternatively, it can undergo etherification or esterification to introduce different functional groups. Furthermore, the secondary amine within the tetrahydroquinoline ring can be acylated, alkylated, or used in other N-functionalization reactions. The challenge lies in achieving selective functionalization when multiple reactive sites are present. nih.gov
Table 2: Potential Functionalization Reactions
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| C7-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group | |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group | |
| C4-OH | Oxidation | PCC, Swern, or Dess-Martin oxidation | Carbonyl (ketone) |
| Etherification | Alkyl halide, base (Williamson synthesis) | Ether | |
| Esterification | Acyl chloride or carboxylic acid | Ester | |
| N1-H | N-Alkylation | Alkyl halide, base | N-Alkyl |
| N-Acylation | Acyl chloride, base | N-Acyl (amide) |
Advanced Spectroscopic Techniques for Dynamic Structural Elucidation
Confirming the precise three-dimensional structure of complex organic molecules is fundamental to understanding their reactivity and potential biological activity. For this compound, a combination of advanced spectroscopic techniques is essential for unambiguous structural elucidation. mdpi.comresearchgate.net
One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial information about the chemical environment of the protons and carbons. However, for a detailed assignment, two-dimensional (2D) NMR techniques are indispensable. researchgate.net These include:
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
Mass spectrometry (MS) is used to determine the molecular weight and isotopic pattern (confirming the presence of bromine), while high-resolution mass spectrometry (HRMS) provides the exact molecular formula. Infrared (IR) spectroscopy helps identify key functional groups like the O-H and N-H bonds. mdpi.com For studying the dynamic nature of the molecule, such as ring conformations, variable temperature (VT) NMR experiments can be employed.
Table 3: Hypothetical Spectroscopic Data for Structural Elucidation
| Technique | Expected Observation | Information Gained |
|---|---|---|
| HRMS | Exact mass corresponding to C₉H₁₀BrNO | Unambiguous molecular formula. |
| ¹H NMR | Signals for aromatic, aliphatic, OH, and NH protons | Basic proton framework. |
| ¹³C NMR | Signals for aromatic and aliphatic carbons | Carbon skeleton. |
| COSY | Correlations between adjacent protons in the aliphatic ring | Connectivity within the saturated ring. |
| HSQC | Correlation between each proton and its attached carbon | Direct C-H attachments. |
| HMBC | Long-range correlations from NH to C4a/C8a, H5 to C4/C7 | Confirms overall ring structure and substituent positions. |
| IR Spec. | Broad peak ~3300-3400 cm⁻¹ (O-H), peak ~3350 cm⁻¹ (N-H) | Presence of hydroxyl and amine groups. |
Integration of Computational Predictions with Experimental Validation
The synergy between computational chemistry and experimental work has become a powerful tool in modern chemical research. nih.govnih.gov For this compound, computational models can predict a range of properties before a molecule is even synthesized, saving time and resources. researchgate.netmdpi.com
Density Functional Theory (DFT) calculations can be used to:
Predict Spectroscopic Data: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to aid in structural confirmation. researchgate.net
Analyze Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformers can be determined.
Model Reaction Mechanisms: The energetics of different reaction pathways for functionalization can be calculated to predict the most likely products and optimize reaction conditions.
These in silico predictions must be rigorously tested through experimental validation. nih.govmdpi.com For instance, a predicted reaction pathway can be tested in the lab, and the resulting product distribution can be compared to the computational model. Similarly, a crystal structure obtained via X-ray crystallography can provide the ultimate validation for a predicted molecular geometry. This iterative cycle of prediction and validation accelerates the discovery and development of new chemical entities and processes. researchgate.net
Table 4: Workflow for Integrating Computational and Experimental Chemistry
| Step | Computational Task | Experimental Task | Purpose |
|---|---|---|---|
| 1. Design | Model potential synthetic routes and predict reaction outcomes. | Synthesize the target compound using the most promising route. | Efficiently plan synthesis. |
| 2. Structure | Calculate NMR spectra, optimal geometry, and vibrational frequencies. | Acquire NMR, MS, IR, and potentially X-ray crystallography data. | Confirm the structure of the synthesized compound. |
| 3. Reactivity | Predict sites of reactivity (e.g., nucleophilicity, electrophilicity). | Perform functionalization reactions and analyze products. | Validate reactivity models and discover new transformations. |
| 4. Properties | Dock the molecule into protein active sites to predict biological activity. | Conduct biological assays to measure activity. | Identify potential pharmaceutical applications. |
Sustainable Synthesis and Transformation of Halogenated Heterocycles
The synthesis and modification of halogenated compounds, including this compound, present specific environmental challenges. Traditional halogenation methods often use hazardous reagents like molecular bromine and chlorinated solvents. The principles of green chemistry aim to mitigate these issues by promoting safer and more sustainable alternatives. numberanalytics.comrasayanjournal.co.in
Key research directions in this area include:
Green Halogenation: Using safer halogenating agents, such as N-bromosuccinimide (NBS) or systems like hydrogen peroxide with ammonium (B1175870) halides, which are less hazardous and generate fewer toxic byproducts. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.innih.gov
Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions. numberanalytics.comnih.gov
These sustainable approaches are not only environmentally responsible but can also lead to more efficient and cost-effective chemical processes for producing and transforming halogenated heterocycles. google.com
Table 5: Comparison of Traditional vs. Sustainable Synthetic Methods
| Process Feature | Traditional Approach | Sustainable (Green) Approach |
|---|---|---|
| Halogenating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), H₂O₂/NH₄Br |
| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water, Ethanol, or solvent-free |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Catalyst | Homogeneous, often single-use | Heterogeneous, recyclable catalysts |
| Byproducts | Often toxic and difficult to separate | Benign (e.g., water) or easily removed |
Q & A
Basic Research Questions
Synthetic Routes and Optimization Q: What are the standard synthetic routes for 7-bromo-1,2,3,4-tetrahydro-quinolin-4-ol, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via bromination of a tetrahydroquinolin-4-ol precursor. Key steps include:
- Reduction: Use of LiAlH₄ in THF to reduce carbonyl groups in intermediates (e.g., Scheme 4a) .
- Bromination: N-Bromosuccinimide (NBS) in DMF at controlled temperatures to introduce the bromine substituent .
- Purification: Column chromatography (e.g., silica gel) to isolate the product.
Optimization involves adjusting reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometric ratios of reagents. For example, excess NBS may reduce byproducts like di-brominated analogs.
Structural Characterization Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:
- ¹H/¹³C NMR Spectroscopy: Assign proton environments (e.g., δ 4.23 ppm for methoxy groups, δ 7.51 ppm for aromatic protons) and carbon backbone .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- IR Spectroscopy: Identify functional groups (e.g., hydroxyl at ~3598 cm⁻¹) .
- Melting Point/Rf Values: Compare with literature data (e.g., mp 216–218°C for related brominated quinolines) .
Advanced Research Questions
Regioselectivity in Bromination Q: How can researchers address inconsistencies in bromine substitution patterns (e.g., 6-bromo vs. 7-bromo isomers) during synthesis? A:
- Mechanistic Analysis: Bromination with NBS proceeds via radical intermediates; steric and electronic factors influence regioselectivity. Electron-donating groups (e.g., -OH) direct bromination to specific positions .
- Diagnostic NMR Peaks: Compare aromatic proton splitting patterns. For example, a doublet at δ 7.51 ppm (J = 2.6 Hz) indicates substitution at the 7-position .
- Computational Modeling: Use DFT calculations to predict preferential bromination sites based on transition-state energetics.
Contradictory Spectral Data Interpretation Q: How should researchers resolve discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR) for derivatives of this compound? A:
- Byproduct Identification: Analyze HRMS for adducts or degradation products (e.g., di-brominated species) .
- Variable Temperature NMR: Detect dynamic processes (e.g., rotamers) that may cause splitting .
- Synthetic Replication: Repeat reactions under inert atmospheres to rule out oxidation artifacts .
Derivatization Strategies for Biological Testing Q: What methodologies are recommended for synthesizing biologically active derivatives (e.g., piperidine or pyrrolidine analogs) of this compound? A:
- Reductive Amination: React 7-bromo-1,2,3,4-tetrahydroquinolin-4-ol with ketones (e.g., 1-methylpiperidin-4-one) using NaBH(OAc)₃ as a reducing agent .
- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling to introduce aryl groups at the 2-position .
- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to temporarily protect amines during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
